Ethyl 5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzodioxole moiety, which is known for its biological activity, and an oxazole ring, which is often found in bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzodioxole ring and the oxazole ring, followed by their coupling.
Formation of Benzodioxole Ring: This can be achieved through the methoxylation of a suitable precursor, such as a catechol derivative, under acidic conditions.
Formation of Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the benzodioxole and oxazole intermediates under conditions that promote ester formation, such as using a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzodioxole ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced to form the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of amides or other ester derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The oxazole ring can also interact with biological macromolecules, affecting their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate can be compared with other similar compounds, such as:
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid: Similar benzodioxole structure but lacks the oxazole ring.
5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-N’-[(Z)-{4-methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}methylene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide: Contains both benzodioxole and oxazole rings but has additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
ethyl 5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO7/c1-5-21-16(18)11-8(2)12(24-17-11)9-6-10(19-3)14-15(13(9)20-4)23-7-22-14/h6,8,12H,5,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGNIAZSNXAVIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1C)C2=CC(=C3C(=C2OC)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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